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Compound of Interest

Compound Name: Tofimilast

Cat. No.: B1683196

For Researchers, Scientists, and Drug Development Professionals

Tofimilast (developmental code name CP-325366) is a selective phosphodiesterase 4 (PDE4)
inhibitor that was investigated for the treatment of inflammatory airway diseases, primarily
asthma and chronic obstructive pulmonary disease (COPD). Although its development was
discontinued after Phase Il clinical trials due to modest efficacy, the study of its chemical
characteristics and mechanism of action provides valuable insights into the landscape of PDE4
inhibitor drug design.

Chemical Identity and Structure

Tofimilast is classified as a triazolopyridine derivative. Its core structure is a 9-cyclopentyl-7-
ethyl-3-(2-thienyl)-5,6-dihydro-9H-pyrazolo[3,4-c][1][2][3]triazolo[4,3-a]pyridine.
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Identifier Value

12-cyclopentyl-10-ethyl-5-thiophen-2-yl-
IUPAC Name 3,4,6,11,12-pentazatricyclo[7.3.0.02,6]dodeca-
1(9),2,4,10-tetraene

CAS Number 185954-27-2

Molecular Formula C18H21N5S

Synonyms CP-325366, CP-325,366
ChEMBL ID CHEMBL217899
PubChem CID 9896267

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of Tofimilast.
These properties are crucial for understanding its absorption, distribution, metabolism, and
excretion (ADME) profile.

Property Value Source

Molecular Weight 339.5 g/mol PubChem
XLogP3 2.8 PubChem
Hydrogen Bond Donors 0 PubChem
Hydrogen Bond Acceptors 5 PubChem
Rotatable Bond Count 2 PubChem
Topological Polar Surface Area  76.8 A2 PubChem
Monoisotopic Mass 339.15176686 Da PubChem

Mechanism of Action and Signaling Pathway

Tofimilast exerts its effects by selectively inhibiting phosphodiesterase 4 (PDE4), a crucial
enzyme in the inflammatory cascade. PDE4 is responsible for the hydrolysis and inactivation of
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cyclic adenosine monophosphate (CAMP), a key intracellular second messenger.

The Signaling Cascade:

Inflammatory Stimulus: Pro-inflammatory signals activate G-protein coupled receptors
(GPCRs) on the surface of immune cells (e.g., T-cells, neutrophils, macrophages).

Adenylyl Cyclase Activation: This activation stimulates adenylyl cyclase (AC) to convert
adenosine triphosphate (ATP) into cAMP.

PDE4 Hydrolysis: PDE4 enzymes rapidly break down cAMP into its inactive form, 5-AMP,
thus dampening the anti-inflammatory signal.

Tofimilast Inhibition: Tofimilast specifically binds to and inhibits PDE4, preventing the
degradation of cAMP.

cAMP Accumulation: The inhibition of PDE4 leads to an accumulation of intracellular cAMP.

PKA Activation & Downstream Effects: Elevated cAMP levels activate Protein Kinase A
(PKA), which in turn phosphorylates various downstream targets. This cascade ultimately
leads to the suppression of inflammatory cell activity, including the reduced release of pro-
inflammatory mediators like cytokines and chemokines.[4][5]

The inhibition of PDE4 is a validated strategy for treating inflammatory conditions.[6][7]

Tofimilast specifically targets PDE4 isoenzymes A, B, and D. While PDE4B inhibition is linked

to anti-inflammatory effects, PDE4D inhibition is often associated with emesis, a common side
effect of this drug class.[4][6]
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Mechanism of Tofimilast via PDE4 Inhibition.

Experimental Protocols

Characterizing the activity of a PDE4 inhibitor like Tofimilast involves a series of in vitro and
cell-based assays. Below are detailed methodologies for two key experiments.

This experiment directly measures the ability of a compound to inhibit the enzymatic activity of
a purified PDE4 isoform. A common method is the Fluorescence Polarization (FP) assay.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of Tofimilast against
recombinant human PDE4B.

Materials:
» Purified, recombinant human PDE4B1 or PDE4B2 enzyme.[8][9]
e Fluorescein-labeled cAMP (FAM-cAMP) as the substrate.[8][9]

» A phosphate-binding agent (Binding Agent).[8][9]
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Assay Buffer (e.g., Tris-HCI, MgCI2, DTT).

Tofimilast (or other test compounds) serially diluted in DMSO.

A known PDE4 inhibitor (e.g., Roflumilast or Rolipram) as a positive control.

96-well or 384-well black plates.

A microplate reader capable of measuring fluorescence polarization.
Methodology:

o Reagent Preparation: Prepare a "Complete Assay Buffer" by adding DTT to the base buffer.
Dilute the PDE4B enzyme and FAM-cAMP substrate to their final working concentrations in
the Complete Assay Bulffer.

e Compound Plating: Dispense 5 pL of serially diluted Tofimilast into the "Test Inhibitor" wells
of the microplate. Add 5 pL of DMSO-containing buffer to "Positive Control" (enzyme, no
inhibitor) and "Blank” (no enzyme) wells.

e Enzyme Addition: Add 40 pL of the diluted PDE4B enzyme solution to the "Test Inhibitor" and
"Positive Control" wells. Add buffer to the "Blank" wells.

o Reaction Initiation: Initiate the enzymatic reaction by adding 5 pL of the FAM-cAMP solution
to all wells except the "Blank".

 Incubation: Incubate the plate at room temperature for 1 hour to allow the enzyme to
hydrolyze the FAM-cCAMP.

» Detection: Stop the reaction and develop the signal by adding 100 pL of the Binding Agent
solution to all wells. This agent binds to the hydrolyzed 5'-AMP-FAM, causing a significant
increase in fluorescence polarization.

o Measurement: Incubate for 30 minutes at room temperature with gentle agitation. Read the
fluorescence polarization on a microplate reader (e.g., Aex =470 nm, Aem = 528 nm).[9]

o Data Analysis: Subtract the "Blank" values from all other readings. Calculate the percent
inhibition for each concentration of Tofimilast relative to the "Positive Control". Plot the
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percent inhibition against the log concentration of Tofimilast and fit the data to a four-
parameter logistic equation to determine the IC50 value.

This experiment measures the functional consequence of PDE4 inhibition—the accumulation of
cAMP within living cells.

Objective: To quantify the increase in intracellular cAMP levels in a relevant cell line (e.g.,
HEK293 or human airway smooth muscle cells) following treatment with Tofimilast.

Materials:

HEK293 cells (or another suitable cell line).

o Cell culture medium and supplements.

o Tofimilast (or other test compounds).

» Adenylyl cyclase activator (e.g., Forskolin or Isoproterenol) to stimulate baseline cAMP
production.[3]

o A commercial cCAMP detection kit (e.g., HTRF, FRET, or bioluminescence-based assays like
CAMP-Glo™).[1][2]

o Cell lysis buffer (often included in the kit).

o White, opaque 96-well plates suitable for luminescence.

o A microplate reader capable of detecting the Kkit's signal (e.g., luminescence or time-resolved
fluorescence).

Methodology:

o Cell Plating: Seed HEK293 cells into a 96-well plate at a predetermined density (e.g., 5,000
cells/well) and incubate overnight to allow for cell attachment.

o Compound Treatment: Remove the culture medium. Add buffer or medium containing serial
dilutions of Tofimilast to the cells. Include a vehicle control (DMSO).
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» Stimulation: Add a sub-maximal concentration (e.g., EC80) of an adenylyl cyclase activator
like Forskolin to all wells to induce cAMP production.

 Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature or
37°C to allow for cAMP accumulation.

o Cell Lysis and Detection: Lyse the cells and measure cAMP levels according to the
manufacturer's protocol for the chosen assay kit. For example, using a cAMP-Glo™ assay:

o Add cAMP Detection Solution (containing lytic agents and PKA) and incubate.

o Add Kinase-Glo® Reagent to measure the remaining ATP (luminescence is inversely
proportional to cAMP levels).[2]

o Measurement: Read the signal (e.g., luminescence) on a compatible microplate reader.

o Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the
raw signal from the experimental wells into CAMP concentrations using the standard curve.
Plot the cAMP concentration against the log concentration of Tofimilast to determine the
EC50 for cAMP accumulation.
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Workflow for Cell-Based cAMP Assay
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Generalized workflow for a cell-based cAMP assay.
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Clinical Development and Status

Tofimilast was advanced into Phase Il clinical trials for both asthma and COPD. However, the
studies failed to demonstrate sufficient clinical efficacy.[10] Consequently, the development of
Tofimilast as a therapeutic agent was discontinued.[10] This outcome highlights the challenge
in translating the in vitro anti-inflammatory effects of PDE4 inhibitors into significant clinical
benefits, often due to a narrow therapeutic index limited by side effects like nausea and
emesis.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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